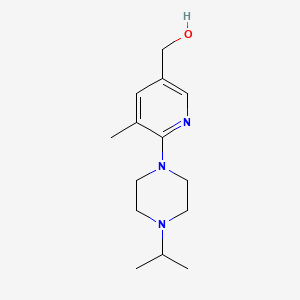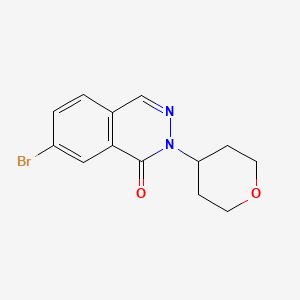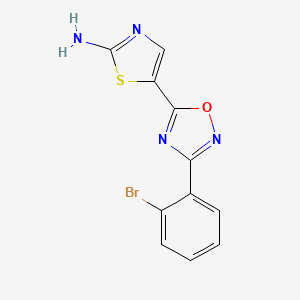
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride is a chemical compound with the molecular formula C12H20ClN3O2 and a molecular weight of 273.76 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various chemical and medicinal applications .
Preparation Methods
The synthesis of Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride involves several steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction can be carried out under microwave irradiation, which helps in achieving moderate yields and purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride can be compared with other pyrimidine derivatives, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has similar structural features but different substituents, leading to distinct biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
5-Amino-pyrazoles: These compounds are similar in their biological activities and are used as functional reagents in organic and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1447606-49-6 |
|---|---|
Molecular Formula |
C12H20ClN3O2 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
ethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11;/h8-9H,2-7,13H2,1H3;1H |
InChI Key |
PEYRWGXPYBFXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)





